REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[CH2:8]1[CH:12]2[CH2:13][C:14](=[O:16])[CH2:15][CH:11]2[CH2:10][NH:9]1.[OH:17][CH2:18][C:19](O)=[O:20].Cl.C(N=C=NCCCN(C)C)C.C(N(CC)CC)C>C(#N)C>[OH:20][CH2:19][C:18]([N:9]1[CH2:10][CH:11]2[CH2:15][C:14](=[O:16])[CH2:13][CH:12]2[CH2:8]1)=[O:17] |f:0.1,3.4|
|
Name
|
Hexahydro-cyclopenta[c]pyrrol-5-one trifluoroacetate
|
Quantity
|
764.8 mg
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F.C1NCC2C1CC(C2)=O
|
Name
|
|
Quantity
|
267.5 mg
|
Type
|
reactant
|
Smiles
|
OCC(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
OCC(=O)O
|
Name
|
|
Quantity
|
1.23 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling by an ice-water bath
|
Type
|
CUSTOM
|
Details
|
The ice-water bath was removed
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was reacted overnight at 25° C
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with 20 mL of ethyl acetate
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered under reduced pressure
|
Type
|
WASH
|
Details
|
the filtrate was washed with 20 mL of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(=O)N1CC2C(C1)CC(C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.375 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |